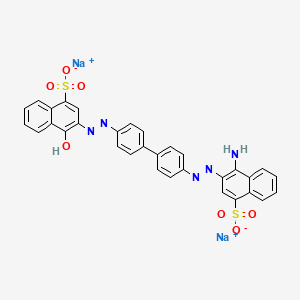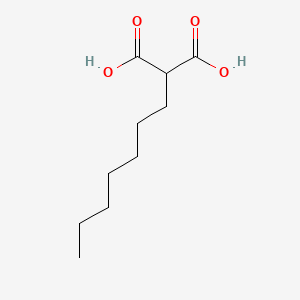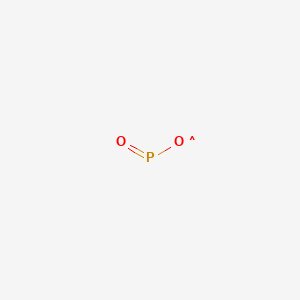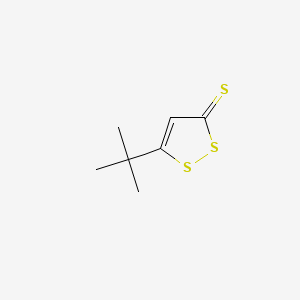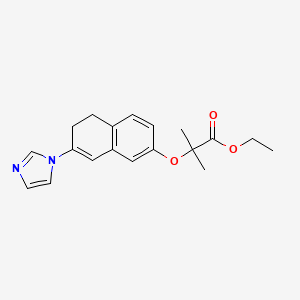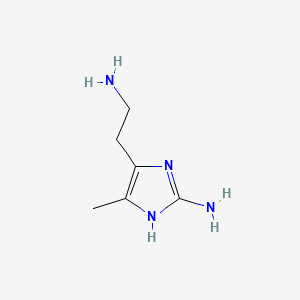
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of an octadecanoic acid moiety esterified with a phenyl group that is further substituted with an ethylamino and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester typically involves the esterification of octadecanoic acid with 3-(2-(ethylamino)-1-hydroxyethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester bond can also be hydrolyzed by esterases, releasing the active components that exert their effects through different pathways.
相似化合物的比较
Similar Compounds
Octadecanoic acid, ethyl ester: Similar in structure but lacks the ethylamino and hydroxyethyl groups.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Contains a dihydroxypropyl group instead of the ethylamino and hydroxyethyl groups.
Octadecanoic acid, 2-ethylhexyl ester: Features an ethylhexyl group in place of the ethylamino and hydroxyethyl groups.
Uniqueness
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is unique due to the presence of both an ethylamino and a hydroxyethyl group on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
75011-64-2 |
|---|---|
分子式 |
C28H49NO3 |
分子量 |
447.7 g/mol |
IUPAC 名称 |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] octadecanoate |
InChI |
InChI=1S/C28H49NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-28(31)32-26-21-19-20-25(23-26)27(30)24-29-4-2/h19-21,23,27,29-30H,3-18,22,24H2,1-2H3 |
InChI 键 |
GEAUZPBVJIUBHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O |
同义词 |
2-ethylamino-1-(3-stearoylphenyl)ethanol 2-ethylamino-1-(3-stearoylphenyl)ethanol hydrochloride, (+-)-isomer etilefrin stearic acid ester etilefrine stearic acid este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


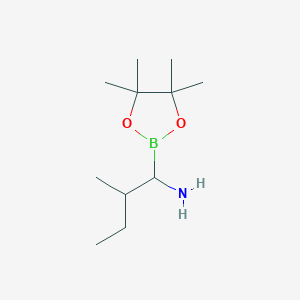

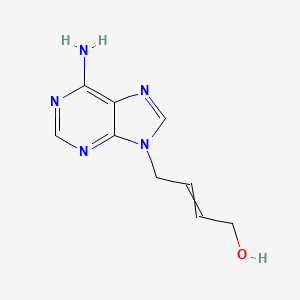
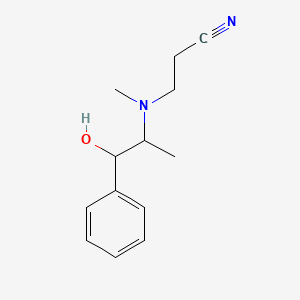
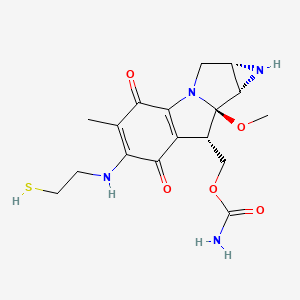
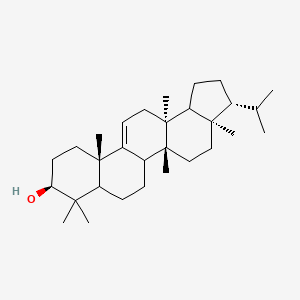
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)

